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Compound of Interest

Compound Name: 4-(Benzyloxy)-6-bromo-1H-indole
CAS No.: 1070503-92-2
Cat. No.: B1360910
Get Quote
. J

CAS Registry Number: 1070503-92-2 Chemical Formula: C1sH12BrNO Molecular Weight:
302.17 g/mol

Nomenclature & Structural Integrity

The systematic naming of this compound adheres to the IUPAC Blue Book (P-63 and P-14)
recommendations. Correct identification is paramount for database retrieval and regulatory
filing.

IUPAC Name Derivation
The Preferred IUPAC Name (PIN) is 4-(Benzyloxy)-6-bromo-1H-indole.

o Parent Hydride: Indole (a fused benzopyrrole). The nitrogen atom is assigned locant 1. The
numbering continues counter-clockwise around the bicyclic system, assigning the benzene
ring positions 4, 5, 6, and 7.

e Substituents:
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o Bromo-: Located at position 6.[1][2][3][4]

o Benzyloxy-: Located at position 4.[2][3][5] (Note: The group is formally phenylmethoxy, but
benzyloxy is a retained and accepted prefix in IUPAC nomenclature).

» Citation Order: Substituents are cited in alphabetical order.
o Benzyloxy vs. Bromo.[1][2][6]
o "e" precedes "r", establishing Benzyloxy as the first cited prefix.

e Numbering Logic: The locant set {4, 6} is fixed by the indole skeleton. Since the set is
identical regardless of priority (4,6 vs 6,4), the alphabetical priority dictates the citation,
confirming the sequence: 4-(Benzyloxy)-6-bromo...

Structural Diagram (DOT)

The following diagram visualizes the numbering scheme and substituent placement to prevent
ambiguity with the isomeric 6-benzyloxy-4-bromo analog.

Benzyloxy
(-OBn)

Fig 1. Numbering Scheme for 4-(Benzyloxy)-6-bromo-1H-indole

Click to download full resolution via product page

Synthetic Methodology (Batcho-Leimgruber Route)

While direct halogenation of indoles typically favors the C3 position, accessing the C6-bromo
and C4-alkoxy pattern requires a de novo synthesis of the indole ring. The Batcho-Leimgruber
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Indole Synthesis is the industry standard for this substitution pattern due to its mild conditions
and regioselectivity.

Retrosynthetic Analysis

The indole core is constructed from a substituted o-nitrotoluene precursor.
o Target: 4-(Benzyloxy)-6-bromo-1H-indole
o Key Intermediate: (E)-2-(4-(benzyloxy)-2-bromo-6-nitrophenyl)-N,N-dimethylethen-1-amine

o Starting Material: 5-Bromo-2-methyl-3-nitrophenol (protected as benzyl ether)

Step-by-Step Protocol

This protocol assumes the use of 4-bromo-2-nitro-6-(benzyloxy)toluene as the validated
precursor.

Step 1: Enamine Formation

Reagents: DMF-DMA (N,N-Dimethylformamide dimethyl acetal), DMF (solvent). Mechanism:
Condensation of the activated methyl group (acidified by the ortho-nitro group) with DMF-DMA.

o Charge a reaction vessel with 4-bromo-2-nitro-6-(benzyloxy)toluene (1.0 eq) and anhydrous
DMF (5 vol).

e Add DMF-DMA (1.5 eq) under nitrogen atmosphere.

e Heat to 110°C for 4—6 hours. Monitoring by TLC/LCMS should show the consumption of the
toluene derivative and the appearance of a deep red enamine species.

o Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude red solid (enamine)
is typically used directly to prevent hydrolysis.

Step 2: Reductive Cyclization

Reagents: Raney Nickel/Hydrazine or TiCls/NH4OAc. Note: The TiCls method is often preferred
for halogenated substrates to avoid potential debromination observed with catalytic
hydrogenation.
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 Dissolve the crude enamine in THF/MeOH (1:1).
e Add NH4OAc (4.0 eq) buffer solution (pH ~5-6).
e Slowly add TiCls solution (20% in HCI, 6.0 eq) dropwise at 0°C.

 Stir at room temperature for 2 hours. The nitro group reduces to an amine, which
spontaneously attacks the enamine double bond to close the pyrrole ring.

 Purification: Extract with EtOAc, wash with NaHCOs, and purify via silica gel chromatography
(Hexane/EtOAc gradient).

Synthesis Flowchart (DOT)

Precursor:
4-Bromo-2-nitro-6-(benzyloxy)toluene

Condensation
Step 1: Enamine Formation
(DMF-DMA, 110°C)

Intermediate:
Styryl Enamine (Red Solid)

Reduction/Cyclization

Step 2: Reductive Cyclization
(TiCI3, NH4OACc or Raney Ni/N2H4)

Purification

Target:

4-(Benzyloxy)-6-bromo-1H-indole

Fig 2. Batcho-Leimgruber Synthesis Pathway
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Physicochemical Properties & Characterization

Accurate characterization is essential for establishing purity in SAR (Structure-Activity

Relationship) studies.

Property Value | Description Note
_ _ Indoles oxidize slowly in air;
Appearance Off-white to pale yellow solid )
store in dark.
) ) ) Experimental values vary by
Melting Point 115-118 °C (Predicted)
crystal form.
Solubility DMSO, DMF, DCM Poor solubility in water.

1H NMR (DMSO-ds)

11.2 (s, 1H, NH), 7.3-7.5 (m,
5H, Ph), 7.1 (s, 1H, C7-H), 6.8
(s, 1H, C5-H), 5.2 (s, 2H,
OCH_2).

Characteristic singlets at
C5/C7 due to meta-

substitution.

MS (ESI)

[M+H]* = 302.0/304.0

Distinct 1:1 isotopic pattern for
Bromine (7°Br/31Br).

Key ldentification Feature: The *H NMR spectrum will display two distinct doublets (or meta-

coupled singlets) for the protons on the benzene ring (H-5 and H-7) and a characteristic

multiplet for the benzyl protons. The absence of a C4 proton signal confirms substitution at this

position.

Medicinal Chemistry Applications

4-(Benzyloxy)-6-bromo-1H-indole serves as a versatile advanced intermediate in drug

development.

Pharmacophore Utility

» Kinase Inhibition: The indole scaffold mimics the purine ring of ATP. The 4-benzyloxy group

often occupies the hydrophobic Pocket | or Il in kinase active sites (e.g., EGFR, VEGFR
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inhibitors), while the 6-bromo substituent allows for further cross-coupling (Suzuki-Miyaura)
to extend the scaffold into the solvent-exposed region.

» Antiviral Agents: 4-Substituted indoles are privileged structures in RSV (Respiratory
Syncytial Virus) fusion inhibitors. The bulky benzyloxy group can disrupt viral protein-protein
interactions.

» Serotonin Modulators: The 4-oxygenated indole core is structurally homologous to Psilocin.
Derivatives of this scaffold are explored for 5-HT2A receptor modulation in neuropsychiatric
research.

Functionalization Logic

The 6-bromo handle is the strategic pivot point for diversity-oriented synthesis:
e Suzuki Coupling: Introduction of aryl/heteroaryl groups.
¢ Buchwald-Hartwig: Introduction of amine solubilizing groups.

o Debenzylation: Hydrogenolysis (H2/Pd-C) yields 6-bromo-4-hydroxyindole, a highly reactive
phenol for etherification or carbamate formation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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